Slf tfa

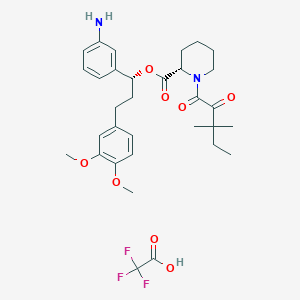

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R)-1-(3-aminophenyl)-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N2O6.C2HF3O2/c1-6-30(2,3)27(33)28(34)32-17-8-7-12-23(32)29(35)38-24(21-10-9-11-22(31)19-21)15-13-20-14-16-25(36-4)26(18-20)37-5;3-2(4,5)1(6)7/h9-11,14,16,18-19,23-24H,6-8,12-13,15,17,31H2,1-5H3;(H,6,7)/t23-,24+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRBJXCFMLSYKV-KZDWWKKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41F3N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

mechanism of trifluoroacetic acid cleavage in solid-phase peptide synthesis

An In-depth Technical Guide to Trifluoroacetic Acid Cleavage in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, protocols, and critical considerations for the successful cleavage of synthetic peptides from solid-phase supports using trifluoroacetic acid (TFA). It addresses the underlying chemistry, the prevention of common side reactions, and quantitative data to inform procedural optimization.

Core Mechanism of TFA-Mediated Cleavage

In modern Solid-Phase Peptide Synthesis (SPPS), particularly using the Fmoc/tBu strategy, the final step involves global deprotection of amino acid side chains and cleavage of the peptide from the resin support.[1][2] This is most commonly accomplished using a strong acid, with trifluoroacetic acid (TFA) being the reagent of choice due to its effectiveness and volatility, which simplifies its removal.[3][4]

The fundamental mechanism is an acid-catalyzed hydrolysis (acidolysis) of acid-labile protecting groups and the resin linker.[5] The process can be broken down into two primary events:

-

Protonation: TFA, a strong acid, protonates the oxygen or nitrogen atoms of the acid-labile side-chain protecting groups (e.g., tert-butyl (tBu), tert-butyloxycarbonyl (Boc), trityl (Trt)) and the resin linker (e.g., Wang, Rink Amide).

-

Carbocation Formation: The protonated groups become excellent leaving groups, dissociating to form stable, but highly reactive, carbocations (e.g., t-butyl cation, trityl cation). This dissociation simultaneously liberates the deprotected amino acid side chains and releases the peptide from the solid support.

These generated carbocations are potent electrophiles and represent the primary source of side reactions during cleavage. If not neutralized, they can attack nucleophilic side chains of certain amino acids, leading to undesired peptide modifications.

The Critical Role of Scavengers

To prevent the modification of the desired peptide by reactive carbocations, nucleophilic reagents known as "scavengers" are added to the TFA cleavage cocktail. The primary role of scavengers is to trap or "scavenge" these electrophilic species as they are formed. The choice of scavengers is dictated by the amino acid composition of the peptide, as certain residues are more susceptible to modification than others.

Commonly susceptible residues include:

-

Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.

-

Methionine (Met): The thioether can be alkylated.

-

Cysteine (Cys): The free sulfhydryl group is highly nucleophilic and susceptible to alkylation, such as S-t-butylation.

-

Tyrosine (Tyr): The phenol ring can be alkylated.

A variety of scavengers are employed, each with specific targets:

-

Triisopropylsilane (TIS): An excellent reducing agent and scavenger for trityl cations and other carbocations. It works via hydride transfer.

-

Water (H₂O): Effectively scavenges t-butyl cations, converting them to tert-butanol.

-

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective at protecting cysteine residues and reducing methionine sulfoxide.

-

Thioanisole: Protects tryptophan and methionine residues.

-

Phenol: Acts as a scavenger for various carbocations, offering protection for tryptophan.

The following diagram illustrates the general mechanism of TFA cleavage and the protective action of scavengers.

Caption: General mechanism of TFA cleavage and scavenger action.

Common Cleavage Cocktails and Quantitative Data

The composition of the TFA cleavage cocktail is critical for maximizing peptide purity and yield. While numerous formulations exist, they are generally variations of a few standard mixtures. The selection depends on the specific amino acid content of the peptide.

| Cleavage Cocktail | Composition (v/v/w) | Target Peptides & Notes |

| Standard | TFA / TIS / H₂O (95:2.5:2.5) | General purpose for peptides without highly sensitive residues like Trp, Cys, or Met. |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust and highly effective cocktail for peptides containing multiple sensitive residues. It is, however, highly malodorous. |

| TFA / EDT | TFA / H₂O / TIS / EDT (94:2.5:1:2.5) | Recommended for peptides containing Cys to prevent S-alkylation. |

| TFA / H₂O | TFA / H₂O (95:5) | For simple peptides with no sensitive residues. Not recommended for sequences containing Trp, Met, or Cys. |

The effectiveness of different scavengers in mitigating specific side reactions has been quantitatively studied. For instance, the formation of S-t-butylated Cysteine is a common and challenging side reaction.

Table 3.1: Effect of Scavengers on S-t-Butylation of C-terminal Cysteine

| Entry | Scavenger Cocktail (TFA/TIS/H₂O/Scavenger, 90:2.5:2.5:5) | % S-t-Butylation (C-terminal) |

| 1 | No additional scavenger | 18.6 |

| 2 | Thioanisole | 11.5 |

| 3 | Dithiothreitol (DTT) | 10.8 |

| 4 | 1,4-Benzenedimethanethiol (1,4-BDMT) | 9.9 |

| 5 | Dimethyl Sulfide (DMS) | 12.1 |

| 6 | m-Cresol | 14.9 |

Data adapted from a study on a model Cys-containing peptide, demonstrating the reduction in a common side product with the addition of various scavengers.

Detailed Experimental Protocol

This section provides a standardized methodology for the cleavage of a peptide from a solid support (e.g., Wang resin) and global deprotection.

4.1 Materials

-

Peptide-resin (dried)

-

Trifluoroacetic Acid (TFA), reagent grade

-

Scavengers (e.g., TIS, H₂O, EDT, as required by the peptide sequence)

-

Dichloromethane (DCM)

-

Cold diethyl ether (Et₂O) or methyl-tert-butyl ether (MTBE)

-

Reaction vessel (glass, with screw cap)

-

Shaker or rotator

-

Centrifuge and centrifuge tubes

4.2 Workflow Diagram

Caption: Standard experimental workflow for TFA cleavage.

4.3 Step-by-Step Procedure

-

Resin Preparation:

-

Transfer the dry peptide-resin (typically 0.1 mmol) to a suitable glass reaction vessel.

-

Wash the resin with DCM (3 x 10 mL) to remove residual synthesis solvents and ensure it is dry.

-

Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least one hour. A wet resin will dilute the TFA, reducing cleavage efficiency.

-

-

Cleavage Cocktail Preparation:

-

Caution: TFA is a strong, corrosive acid. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Based on the peptide sequence, prepare the appropriate cleavage cocktail fresh just before use. For a 0.1 mmol synthesis, 2-5 mL of cocktail is typically sufficient. A common starting point for a peptide with sensitive residues is Reagent K.

-

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dried peptide-resin.

-

Seal the vessel and ensure the resin is fully suspended.

-

Agitate the mixture gently on a shaker or rotator at room temperature for 2-3 hours. Optimal cleavage time can vary; for complex protecting groups like Arg(Pbf), longer times may be needed.

-

-

Peptide Precipitation and Isolation:

-

After cleavage, filter the TFA solution to separate it from the resin beads into a collection tube.

-

Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates.

-

In a separate tube, prepare a 10-fold excess volume of cold diethyl ether or MTBE.

-

Add the TFA filtrate dropwise to the cold ether while gently stirring. A white precipitate of the crude peptide should form.

-

To maximize precipitation, store the ether suspension at -20°C for at least 30 minutes.

-

-

Peptide Washing and Drying:

-

Pellet the precipitated peptide by centrifugation.

-

Carefully decant the ether.

-

Wash the peptide pellet twice more with cold ether to remove residual TFA and scavengers.

-

After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

-

-

Analysis and Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Analyze the purity and confirm the mass of the crude product using RP-HPLC and mass spectrometry.

-

Purify the peptide as needed using preparative RP-HPLC.

-

Troubleshooting and Advanced Considerations

-

Incomplete Cleavage: If analysis shows incomplete removal of protecting groups, extend the cleavage time or consider a stronger acid cocktail. Ensure the resin was completely dry before adding the TFA cocktail.

-

Trifluoroacetylation: A potential side reaction where a trifluoroacetyl group is added to amine functionalities. This can be caused by certain resin linkers or impurities.

-

Hydrophobic Peptides: Highly hydrophobic peptides may be difficult to precipitate in ether or dissolve for analysis. Alternative precipitation or isolation techniques may be required.

-

Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to forming a stable five-membered aspartimide ring, especially under repeated acidic or basic conditions. While primarily a concern during synthesis, harsh cleavage conditions can exacerbate the issue.

By understanding the chemical mechanisms, carefully selecting a scavenger strategy based on the peptide sequence, and following a robust experimental protocol, researchers can achieve efficient and high-purity cleavage of synthetic peptides for downstream applications.

References

An In-depth Technical Guide to the Solubility of Fmoc-Ser(tBu)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility characteristics of this reagent is paramount for ensuring efficient coupling reactions and the overall success of peptide synthesis campaigns. This document outlines quantitative and qualitative solubility data in various organic solvents, details a general experimental protocol for solubility determination, and illustrates the role of this protected amino acid within the standard SPPS workflow.

Core Topic: Solubility Profile of Fmoc-Ser(tBu)-OH

Fmoc-Ser(tBu)-OH is a derivative of the amino acid L-serine, featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino group and an acid-labile tert-butyl (tBu) group protecting the side-chain hydroxyl function.[1] This orthogonal protection scheme is fundamental to Fmoc-based SPPS. The solubility of Fmoc-Ser(tBu)-OH in the solvents used for coupling reactions directly impacts the concentration of the activated amino acid available to react with the free N-terminus of the growing peptide chain on the solid support. Poor solubility can lead to incomplete coupling, resulting in deletion sequences and challenging purification steps.

Generally, protected amino acids like Fmoc-Ser(tBu)-OH exhibit good solubility in polar aprotic solvents.[2][3] The most commonly used solvents in SPPS are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4][5]

Data Presentation: Solubility of Fmoc-Ser(tBu)-OH

The following table summarizes the available quantitative and qualitative solubility data for Fmoc-Ser(tBu)-OH in various organic solvents.

| Solvent | Concentration | Observation | Molar Concentration (Approx.) | Source Citation |

| Dimethylformamide (DMF) | 25 mmole in 50 ml | Clearly soluble | 0.5 M | |

| 1 mmole in 2 ml | Clearly soluble | 0.5 M | ||

| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | Soluble | ≥ 260.80 mM | |

| N-Methyl-2-pyrrolidone (NMP) | Not Specified | Generally soluble | - | |

| Chloroform | Not Specified | Soluble | - | |

| Dichloromethane (DCM) | Not Specified | Soluble | - | |

| Ethyl Acetate | Not Specified | Soluble | - | |

| Acetone | Not Specified | Soluble | - |

It is important to note that factors such as solvent purity, water content, and ambient temperature can influence solubility. For instance, low-quality DMF that has absorbed water or degraded can lead to diminished solubility. In cases of poor dissolution, gentle heating to 37-40°C can be employed to aid solubility, though prolonged heating should be avoided to prevent potential degradation.

Experimental Protocols: General Method for Solubility Determination

The following is a generalized experimental protocol for determining the saturation solubility of a protected amino acid such as Fmoc-Ser(tBu)-OH.

Objective: To determine the saturation solubility of Fmoc-Ser(tBu)-OH in a specific solvent at a defined temperature.

Materials:

-

Fmoc-Ser(tBu)-OH

-

High-purity solvent (e.g., DMF, NMP)

-

Analytical balance

-

Multiple sealed vials

-

Constant temperature bath or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of Fmoc-Ser(tBu)-OH into several vials.

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Analysis:

-

Dilute the aliquot of the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted sample by HPLC to determine the precise concentration of Fmoc-Ser(tBu)-OH.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Mandatory Visualization: Role in Solid-Phase Peptide Synthesis (SPPS)

The solubility of Fmoc-Ser(tBu)-OH is most critical during the coupling step of the SPPS cycle. The following diagram illustrates a typical workflow for adding a single amino acid residue to a growing peptide chain on a solid support.

Caption: Workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This workflow highlights the cyclical nature of SPPS, involving deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and further washing. The "Amino Acid Coupling" step is where the solubility of Fmoc-Ser(tBu)-OH in the chosen solvent is crucial for achieving a high coupling efficiency. Incomplete dissolution at this stage will result in a lower effective concentration of the activated amino acid, leading to failed couplings and the generation of deletion peptide impurities.

References

basic principles of using TFA for peptide cleavage and deprotection

An In-depth Technical Guide to Trifluoroacetic Acid (TFA) for Peptide Cleavage and Deprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetic acid (TFA) is a cornerstone reagent in solid-phase peptide synthesis (SPPS), primarily utilized for the final cleavage of the synthesized peptide from the resin support and the simultaneous removal of acid-labile side-chain protecting groups. This guide provides a comprehensive overview of the fundamental principles governing the use of TFA in this critical step. It details the mechanisms of deprotection, the crucial role of scavengers in preventing side reactions, and provides standardized experimental protocols. Quantitative data on cleavage cocktail compositions and reaction conditions are summarized in structured tables for easy reference. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized through diagrams to facilitate a deeper understanding of the process.

Introduction: The Role of TFA in Peptide Synthesis

In Fmoc-based solid-phase peptide synthesis, the final step involves the global deprotection of side-chain protecting groups and cleavage of the peptide from the solid support. TFA, a strong organic acid, is the reagent of choice for this purpose due to its ability to effectively cleave most acid-labile protecting groups without degrading the peptide backbone itself. The process, however, is not without its challenges. The highly reactive cationic species generated during the removal of protecting groups can lead to unwanted side reactions, modifying sensitive amino acid residues. Therefore, a carefully designed "cleavage cocktail," a mixture of TFA and various scavengers, is essential for obtaining a high-purity crude peptide.

The Mechanism of TFA-Mediated Deprotection

The primary function of TFA is to protonate and facilitate the cleavage of tert-butyl (tBu)-based and other acid-sensitive protecting groups commonly used for the side chains of amino acids like Asp, Glu, Ser, Thr, Tyr, Lys, and His. For instance, the deprotection of a Boc (tert-butyloxycarbonyl) group proceeds through protonation of the carbamate oxygen by TFA, followed by the loss of a stable tert-butyl carbocation and subsequent decarboxylation to yield the free amine[1][2].

The Critical Role of Scavengers

During deprotection, reactive carbocations, such as the tert-butyl cation, are liberated[3]. These electrophilic species can re-attach to nucleophilic residues within the peptide chain, leading to undesirable modifications. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive intermediates[3][4].

Common side reactions that scavengers help prevent include:

-

Alkylation of Tryptophan: The indole ring of tryptophan is highly susceptible to alkylation by carbocations.

-

Oxidation of Methionine: Methionine can be oxidized to its sulfoxide derivative.

-

S-t-butylation of Cysteine: The free thiol group of cysteine can be alkylated by tert-butyl cations.

-

Tyrosine Modification: The phenolic ring of tyrosine can also be a target for electrophilic attack.

Common Scavengers and Their Targets

The choice of scavengers is dictated by the amino acid composition of the peptide.

| Scavenger | Chemical Name | Typical % (v/v) | Target Residues & Side Reactions |

| Water (H₂O) | Water | 2.5 - 5 | General scavenger, helps suppress trityl cation reattachment. |

| Triisopropylsilane (TIS) | Triisopropylsilane | 2.5 - 5 | Excellent carbocation scavenger, particularly for trityl groups. Reduces oxidation. |

| 1,2-Ethanedithiol (EDT) | 1,2-Ethanedithiol | 2.5 | Protects cysteine from alkylation and reduces methionine sulfoxide. Can cause side reactions with tryptophan. |

| Thioanisole | Thioanisole | 2.5 - 5 | Scavenges carbocations and protects tryptophan. |

| Phenol | Phenol | 5 | Protects tryptophan and tyrosine. |

| Dithiothreitol (DTT) | Dithiothreitol | 1-2 | A reducing agent that protects cysteine and methionine from oxidation. |

| 1,4-Benzenedimethanethiol (1,4-BDMT) | 1,4-Benzenedimethanethiol | Varies | An effective scavenger for preventing t-Bu adducts and sulfonylation, with improved stability in TFA compared to some aliphatic thiols. |

Standard TFA Cleavage Cocktails

Several standard cleavage cocktails have been developed for different peptide types. The choice depends on the presence of sensitive amino acid residues.

| Reagent Name | Composition | Application Notes |

| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | For peptides without highly sensitive residues like Cys, Met, or Trp. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust and widely used cocktail for peptides containing multiple sensitive residues. |

| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Good for scavenging trityl groups but offers less protection for Cys and Met. |

| TFA/Thioanisole/EDT | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Effective for peptides containing sensitive residues. |

Experimental Protocols

Caution: TFA is a highly corrosive acid. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Preparation of the Peptide Resin

-

After synthesis, ensure the N-terminal Fmoc group is removed by treating the resin with piperidine.

-

Thoroughly wash the peptide-resin with dichloromethane (DCM) to remove residual DMF and other solvents.

-

Dry the resin under vacuum for at least 3 hours or overnight.

Standard Cleavage and Deprotection Protocol

-

Place the dried peptide-resin (typically 20-50 mg for a test cleavage) in a reaction vessel.

-

Prepare the appropriate cleavage cocktail fresh before use. Use high-quality TFA and fresh scavengers.

-

Add the cleavage cocktail to the resin (approximately 5-10 mL per 0.5 g of resin).

-

Agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the peptide sequence and protecting groups. For peptides with multiple Arg(Pmc) residues, longer cleavage times may be necessary.

-

Filter the resin to collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Peptide Precipitation and Isolation

-

Collect the TFA filtrate into a centrifuge tube.

-

Add the filtrate dropwise to a 10-fold excess of cold diethyl ether.

-

A white precipitate of the crude peptide should form. If precipitation is poor, concentrating the TFA solution under a stream of nitrogen before adding ether can be effective.

-

Centrifuge the mixture (e.g., 3000-4000 rpm for 5-10 minutes) to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification by HPLC.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Incomplete Cleavage / Low Yield | Insufficient cleavage time or TFA concentration. Old or poor-quality TFA. Peptide aggregation. | Increase reaction time to 4-6 hours. Ensure high-quality, fresh TFA is used. Consider adding a chaotropic agent like guanidine hydrochloride to the cleavage cocktail. Re-cleave the resin. |

| Side Products Observed by Mass Spec | Inappropriate or insufficient scavengers. Oxidation of sensitive residues. | Select a cleavage cocktail based on the peptide sequence (e.g., use Reagent K for peptides with Trp, Met, Cys). Ensure scavengers are fresh. Perform cleavage under an inert atmosphere (nitrogen or argon) to minimize oxidation. |

| No Precipitate in Cold Ether | The peptide may be soluble in the TFA/ether mixture, especially for short or polar peptides. | Concentrate the TFA solution under a stream of nitrogen to 1-2 mL before adding cold ether. Try a different precipitating solvent mixture, such as 1:1 hexane/ether. |

| S-t-butylation of Cysteine | Reaction of the Cys thiol with t-butyl cations from protecting groups. | Use a cocktail with a combination of scavengers like thioanisole, DMS, and DTT. A two-step cleavage with varying TFA concentrations can also be beneficial. |

Conclusion

The successful cleavage and deprotection of synthetic peptides using TFA is a critical determinant of the overall success of solid-phase peptide synthesis. A thorough understanding of the underlying chemical principles, the function of scavengers, and adherence to optimized protocols are paramount. By carefully selecting the cleavage cocktail based on the peptide's amino acid composition and meticulously controlling the reaction conditions, researchers can minimize side reactions and maximize the yield and purity of the final product. This guide serves as a foundational resource to aid scientists in navigating the complexities of this essential step in peptide chemistry.

References

Fmoc-Ser(tBu)-OH: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical structure, function, and application of N-α-Fmoc-O-tert-butyl-L-serine in peptide synthesis.

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine, commonly abbreviated as Fmoc-Ser(tBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS).[1][2] As a derivative of the amino acid L-serine, it is indispensable for the precise incorporation of serine residues into synthetic peptides.[2] Serine residues are prevalent in natural peptides and proteins, often playing critical roles in biological activity, structural integrity, and post-translational modifications.[2] This technical guide provides a detailed overview of the chemical properties, function, and experimental protocols associated with Fmoc-Ser(tBu)-OH, tailored for researchers, scientists, and professionals in drug development.

The strategic importance of Fmoc-Ser(tBu)-OH lies in its orthogonal protecting group strategy, a fundamental concept in Fmoc/tBu-based peptide synthesis.[1] The molecule features two key protective groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the acid-labile tert-butyl (tBu) group on the side-chain hydroxyl function. This orthogonality allows for the selective removal of the Fmoc group during each cycle of peptide chain elongation without affecting the tBu group, which remains to protect the reactive hydroxyl side chain. The tBu group is then efficiently removed during the final acid-mediated cleavage of the peptide from the solid support.

Chemical Structure and Properties

Fmoc-Ser(tBu)-OH is a white to off-white crystalline powder. Its chemical structure consists of the L-serine core modified with the bulky Fmoc and tBu protecting groups. High purity of this reagent, typically exceeding 99%, is crucial for achieving high yields and minimizing impurities in the final peptide product.

Quantitative Data Summary

| Property | Value | References |

| Chemical Formula | C₂₂H₂₅NO₅ | |

| Molecular Weight | 383.44 g/mol | |

| CAS Number | 71989-33-8 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 127-135.5 °C | |

| Optical Activity ([α]20/D) | +25.5±1° (c = 1% in ethyl acetate) | |

| Purity (HPLC) | ≥98.0% | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Temperature | 2-8°C |

Function in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(tBu)-OH is a fundamental reagent for the incorporation of serine residues in peptides synthesized via the Fmoc/tBu strategy. This method is favored for its milder reaction conditions compared to the Boc/Bzl strategy, which reduces the risk of side reactions and degradation of sensitive peptide sequences.

The primary functions of the protecting groups are:

-

Fmoc Group (N-α-protection): This group safeguards the α-amino group of serine during the coupling reaction, preventing self-polymerization and ensuring that the amino acid is added to the growing peptide chain in the correct sequence. The Fmoc group is readily cleaved by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), to expose the free amine for the next coupling cycle.

-

tert-Butyl (tBu) Group (Side-Chain Protection): The tBu ether protects the hydroxyl group of the serine side chain from participating in unwanted side reactions, such as O-acylation, during the entire synthesis process. This protecting group is stable to the basic conditions used for Fmoc deprotection but is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of releasing the completed peptide from the resin support.

The orthogonality of the Fmoc and tBu protecting groups is the cornerstone of this synthetic strategy, enabling the stepwise and controlled assembly of complex peptide chains with high fidelity.

Experimental Protocols

The successful incorporation of Fmoc-Ser(tBu)-OH into a peptide sequence relies on optimized protocols for resin swelling, Fmoc deprotection, amino acid coupling, and final cleavage. The following are generalized protocols that may require optimization based on the specific peptide sequence, resin, and synthesizer used.

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

1. Resin Swelling:

-

Place the desired resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

3. Coupling of Fmoc-Ser(tBu)-OH:

-

In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or DIC/OxymaPure) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (if using HBTU or HATU), and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 30-120 minutes, depending on the coupling reagent used.

-

Monitor the coupling reaction for completion using a colorimetric test like the Kaiser test.

4. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

-

Wash the resin with DMF.

5. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol).

-

Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Potential Side Reactions and Mitigation

While Fmoc-Ser(tBu)-OH is a robust building block, certain side reactions can occur, potentially compromising the purity and yield of the final peptide.

-

Racemization: Serine residues are susceptible to racemization during the activation step of the coupling reaction, particularly when using certain bases like DIPEA.

-

Mitigation: The use of a weaker base such as 2,4,6-collidine in place of DIPEA can significantly reduce the extent of racemization. Employing coupling reagents like DIC/OxymaPure is also known to suppress racemization.

-

-

Aggregation: During the synthesis of long or hydrophobic peptides, particularly those containing multiple serine residues, the growing peptide chains can aggregate on the solid support. This can hinder the accessibility of the N-terminus for deprotection and coupling, leading to truncated or deletion sequences.

-

Mitigation: For sequences prone to aggregation, using alternative protecting groups like the bulkier trityl (Trt) group [Fmoc-Ser(Trt)-OH] can help disrupt interchain hydrogen bonding and improve synthesis outcomes. Other strategies include using "difficult sequence" protocols, which may involve elevated temperatures or the use of chaotropic salts.

-

Visualizing the Workflow

To better illustrate the role of Fmoc-Ser(tBu)-OH in peptide synthesis, the following diagrams, generated using Graphviz, depict the key logical relationships and experimental workflows.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

The Unseen Influence: A Technical Guide to the Effects of TFA Salts on Final Peptide Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are indispensable tools in a vast array of scientific disciplines, from basic research to therapeutic drug development. The prevalent method for their production, solid-phase peptide synthesis (SPPS), coupled with reverse-phase high-performance liquid chromatography (RP-HPLC) for purification, almost invariably introduces trifluoroacetic acid (TFA) into the final product.[1][2] TFA is a strong acid utilized for cleaving the synthesized peptide from the solid support resin and as an ion-pairing agent to enhance chromatographic separation.[1][2] Consequently, synthetic peptides are typically delivered as TFA salts, where the trifluoroacetate anion (CF₃COO⁻) acts as a counterion to positively charged residues.[1]

While essential for the synthesis and purification process, the presence of residual TFA salts in the final peptide product can be a significant, and often overlooked, variable that profoundly impacts its physicochemical properties and biological activity. This technical guide provides an in-depth examination of the potential effects of TFA salts on peptide structure and function, offers detailed experimental protocols for the removal and analysis of TFA, and presents quantitative data to inform experimental design and data interpretation.

The Multifaceted Effects of Residual TFA Salts

The presence of TFA as a counterion can alter a peptide's fundamental characteristics, leading to a range of downstream consequences in experimental settings. These effects can be broadly categorized into structural and activity-related impacts.

Structural Alterations

Trifluoroacetate anions can interact with the free amino-terminus and the side chains of positively charged amino acids such as lysine, arginine, and histidine. This interaction can lead to several structural modifications:

-

Solubility and Aggregation: The salt form of a peptide can significantly impact its solubility and propensity to aggregate. TFA salts can sometimes result in a "fluffy" lyophilizate that can be difficult to handle. Furthermore, the interaction of TFA with the peptide backbone can modulate intermolecular interactions, potentially influencing the kinetics of aggregation and fibril formation.

Impact on Biological Activity

The interference of residual TFA in biological assays is a major concern and can lead to misinterpretation of experimental results.

-

Direct Cytotoxicity: TFA itself can be toxic to cells, even at nanomolar concentrations. This inherent cytotoxicity can mask the true biological effect of the peptide being studied, leading to false-positive results in cell viability and proliferation assays. It is crucial to differentiate the effects of the peptide from those of its counterion.

-

Alteration of Biological Response: Beyond direct toxicity, TFA can modulate cellular responses in a variety of ways. It has been shown to inhibit the proliferation of certain cell types, such as osteoblasts, while in other cases, it can stimulate cell growth. Furthermore, TFA has been identified as an allosteric modulator of the glycine receptor, highlighting its potential to interact with and alter the function of biological macromolecules.

-

Enzyme and Receptor Binding Interference: The strong acidity of TFA can lead to localized pH changes in the microenvironment of an enzyme or receptor, potentially denaturing the protein or altering its ionization state and, consequently, its activity. This can interfere with enzyme kinetics and receptor-ligand binding studies.

Quantitative Impact of Different Salt Forms on Peptide Activity

To illustrate the tangible effects of the counterion on peptide bioactivity, the following tables summarize data from studies comparing the activity of peptides in different salt forms.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Peptides in Different Salt Forms

| Peptide | Salt Form | S. aureus ATCC 25923 | S. aureus ATCC 6538 | S. aureus ATCC 29213 |

| CAMEL | TFA | 2 | 2 | 2 |

| Acetate | 2 | 2 | 2 | |

| HCl | 1 | 1 | 1 | |

| Citropin 1.1 | TFA | 8 | 8 | 8 |

| Acetate | 8 | 8 | 8 | |

| HCl | 8 | 8 | 8 | |

| LL-37 | TFA | >256 | 64 | >256 |

| Acetate | >256 | 128 | >256 | |

| HCl | >256 | 64 | >256 | |

| Pexiganan | TFA | 8 | 8 | 8 |

| Acetate | 4 | 4 | 4 | |

| HCl | 4 | 4 | 4 | |

| Temporin A | TFA | 4 | 4 | 4 |

| Acetate | 4 | 4 | 4 | |

| HCl | 2 | 2 | 2 |

Table 2: Comparative Cytotoxicity (IC₅₀, µg/mL) of Antimicrobial Peptides in Different Salt Forms against HaCaT Cells

| Peptide | TFA Salt | Acetate Salt | HCl Salt |

| CAMEL | 1.83 | 1.99 | 1.87 |

| Citropin 1.1 | 0.14 | 0.22 | 0.15 |

| LL-37 | 10.00 | >411 | >409 |

| Pexiganan | 8.40 | 7.10 | 7.40 |

| Temporin A | 5.90 | 4.20 | 5.70 |

Table 3: Comparative Hemolytic Activity of Pexiganan and CAMEL Salts (% Hemolysis at 256 µg/mL)

| Peptide | TFA Salt | Acetate Salt | HCl Salt |

| Pexiganan | 7.04% | 30.75% | 8.51% |

| CAMEL | Not specified | Higher than TFA/HCl | Not specified |

Experimental Protocols

To mitigate the undesirable effects of TFA, it is often necessary to remove it or exchange it for a more biocompatible counterion, such as acetate or hydrochloride. Below are detailed protocols for TFA removal and analysis.

TFA Salt Exchange Protocols

1. TFA to Hydrochloride (HCl) Salt Exchange

This is a widely used and effective method for replacing TFA with chloride.

-

Dissolution: Dissolve the peptide in distilled water to a concentration of 1 mg/mL.

-

Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

-

Incubation: Let the solution stand at room temperature for at least one minute.

-

Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.

-

Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.

-

Repetition: For complete exchange, repeat the dissolution in 10 mM HCl, freezing, and lyophilization steps at least two more times.

-

Final Preparation: After the final lyophilization, dissolve the peptide hydrochloride salt in the desired buffer for your experiment.

2. TFA to Acetate Salt Exchange using Anion Exchange Resin

This method utilizes an anion exchange resin to replace trifluoroacetate with acetate.

-

Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

-

Resin Activation: Elute the column with a 1 M solution of sodium acetate to load the resin with acetate ions.

-

Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.

-

Peptide Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.

-

Elution: Elute the peptide (now as the acetate salt) from the column with distilled water.

-

Collection and Lyophilization: Collect the fractions containing the peptide and lyophilize them to obtain the dry peptide acetate salt.

Analytical Methods for TFA Quantification

It is essential to verify the removal of TFA. Several analytical techniques can be employed for its detection and quantification.

1. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹⁹F NMR is a highly specific and sensitive method for detecting and quantifying fluorine-containing compounds like TFA.

-

Procedure:

-

Dissolve a known amount of the peptide sample in a suitable deuterated solvent.

-

Acquire a ¹⁹F NMR spectrum. The TFA signal will appear at a characteristic chemical shift.

-

The concentration of TFA can be determined by comparing the integral of the TFA signal to that of a known internal standard.

-

2. Ion Chromatography (IC)

-

Principle: IC separates ions based on their charge and interaction with a stationary phase. It is a robust method for quantifying various anions, including trifluoroacetate, chloride, and acetate.

-

Procedure:

-

Dissolve the peptide sample in deionized water.

-

Inject the sample into an ion chromatograph equipped with an appropriate anion exchange column and a conductivity detector.

-

The concentration of TFA is determined by comparing the peak area to a standard curve generated from known concentrations of TFA.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: TFA has a strong and characteristic IR absorption band around 1673 cm⁻¹, which can interfere with the analysis of the peptide's amide I band (1600-1700 cm⁻¹). This interference can be used to qualitatively or semi-quantitatively assess the presence of TFA.

-

Procedure:

-

Acquire an FTIR spectrum of the peptide sample.

-

The presence of a strong peak around 1673 cm⁻¹ is indicative of TFA. The reduction or disappearance of this peak after a salt exchange procedure confirms the removal of TFA.

-

Visualizing Key Processes and Concepts

To further clarify the concepts discussed, the following diagrams illustrate the interaction of TFA with peptides, the experimental workflow for TFA removal, and a hypothetical signaling pathway that could be influenced by TFA interference.

Conclusion and Recommendations

The presence of residual TFA salts in synthetic peptides is an often-underestimated factor that can significantly influence experimental outcomes. From altering the peptide's secondary structure to exhibiting direct cytotoxicity and interfering with biological assays, the effects of TFA are multifaceted and warrant careful consideration.

For researchers, scientists, and drug development professionals, it is imperative to be aware of the potential impact of TFA and to take appropriate measures to mitigate its effects, especially in sensitive applications such as cell-based assays, in vivo studies, and the development of therapeutic peptides.

Key Recommendations:

-

Be Aware of the Salt Form: Always be conscious of the salt form of your synthetic peptide.

-

Consider TFA Removal: For critical applications, perform a salt exchange to a more biocompatible counterion like acetate or hydrochloride.

-

Perform Control Experiments: When using TFA salts is unavoidable, include appropriate controls, such as a "TFA only" group, to differentiate the effects of the counterion from the peptide itself.

-

Quantify Residual TFA: Utilize analytical methods like ¹⁹F NMR or ion chromatography to quantify the amount of residual TFA after any exchange procedure.

-

Report the Salt Form: In publications and reports, clearly state the salt form of the peptide used to ensure the reproducibility of your findings.

By adhering to these recommendations, the scientific community can ensure the generation of more accurate, reproducible, and reliable data in peptide-related research and development.

References

exploratory studies on different serine protecting groups in SPPS

An In-depth Technical Guide to Serine Protecting Groups in Solid-Phase Peptide Synthesis

The strategic selection of protecting groups is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). For serine, a common amino acid with a reactive hydroxyl side-chain, appropriate protection is critical to prevent a host of undesirable side reactions and ensure high-purity synthesis of the target peptide. This guide provides a comprehensive overview of commonly used serine protecting groups in Fmoc-based SPPS, detailing their characteristics, associated side reactions, and experimental protocols for their use.

The Imperative for Serine Side-Chain Protection

The hydroxyl group of serine is nucleophilic and, if left unprotected, can lead to several complications during peptide synthesis. These include O-acylation during the coupling steps, dehydration, and other side reactions that result in difficult-to-separate impurities and lower overall yield.[1][2] The primary goal of a side-chain protecting group is to mask this reactivity throughout the synthesis. This protection must be "orthogonal," meaning it must remain stable during the repeated cleavage of the temporary Nα-Fmoc group (typically with a base like piperidine) and be selectively removable under conditions that do not degrade the peptide or remove other protecting groups.[3][4]

A Comparative Analysis of Serine Protecting Groups

The choice of a serine protecting group is dictated by the overall synthetic strategy, the nature of the peptide sequence, and the desired cleavage conditions. The most prevalent groups in modern Fmoc-SPPS are ethers, such as the tert-butyl (tBu) and trityl (Trt) ethers.[5]

| Protecting Group | Structure (Side-Chain) | Lability (Cleavage Conditions) | Advantages | Disadvantages & Potential Side Reactions | Primary Application |

| tert-Butyl (tBu) | -O-C(CH₃)₃ | Strong Acid (e.g., TFA) | - High stability to base (piperidine) used for Fmoc removal. - Integral to the standard Fmoc/tBu orthogonal strategy. - Good solubility of the protected amino acid. | - Requires strong acid for cleavage, which can be harsh on sensitive peptides. - Can lead to t-butyl cation side products upon cleavage. - Potential for racemization when using DIPEA as a base during coupling. | The "gold standard" for routine Fmoc-SPPS of a wide variety of peptides. |

| Trityl (Trt) | -O-C(C₆H₅)₃ | Mildly Acid-Labile (e.g., dilute TFA) | - More easily removed under milder acidic conditions than tBu. - Reduces the formation of t-butylated side products. - Useful for synthesizing protected peptide fragments. | - Less stable to repeated Fmoc deprotection cycles compared to tBu, potentially leading to premature deprotection. | Synthesis of sensitive peptides where harsh TFA cleavage is undesirable; preparation of protected peptide fragments. |

| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Very Strong Acid (HF) or Hydrogenolysis | - Stable to both standard acidic (TFA) and basic (piperidine) conditions of Fmoc-SPPS. | - Requires extremely harsh cleavage conditions (e.g., HF), limiting its compatibility with standard Fmoc-SPPS linkers and equipment. | Primarily used in Boc-SPPS strategies or for specific applications requiring its unique stability. |

| tert-Butyldimethylsilyl (TBDMS) | -O-Si(CH₃)₂(C(CH₃)₃) | Fluoride-based reagents (e.g., TBAF) | - Offers an alternative orthogonal protection scheme. - Can be removed under very specific and mild conditions. | - Less commonly used, requiring an additional set of deprotection reagents. - Stability can be sequence-dependent. | Specialized syntheses requiring an orthogonal protection strategy that is not acid- or base-labile. |

| Benzyl-protected Phosphate (PO(OBzl)OH) | -O-P(O)(OH)(OCH₂C₆H₅) | Stable to piperidine; Benzyl group removed by strong acid or hydrogenolysis. | - Enables the direct incorporation of phosphoserine residues. - Compatible with standard coupling reagents like HBTU and PyBOP. | - Can be prone to β-elimination during Fmoc deprotection, especially at the N-terminus. | Synthesis of phosphopeptides for studying signaling pathways and post-translational modifications. |

Key Side Reactions Involving Serine

Even with protection, serine residues can be susceptible to side reactions, which are often influenced by the protecting group and the peptide sequence.

-

β-Elimination: Under basic conditions, particularly during Fmoc deprotection, the serine side chain can undergo β-elimination to form a dehydroalanine (Dha) residue. This is a more significant concern for phosphoserine derivatives but is generally minimized by stable ether protecting groups like tBu and Trt.

-

Racemization: While urethane-based protecting groups like Fmoc suppress racemization during coupling, certain conditions can still lead to epimerization. For instance, the use of diisopropylethylamine (DIPEA) as a base during the coupling of Fmoc-Ser(tBu)-OH has been shown to induce racemization.

-

N-O Acyl Shift: During final cleavage with strong acids like TFA, the peptide backbone can rearrange via an N-to-O acyl shift at serine or threonine residues. This involves the migration of the peptide chain from the amide nitrogen to the side-chain hydroxyl group.

-

O-Sulfonation: A novel side reaction can occur during the TFA cleavage of peptides containing both O-tert-butyl-protected serine and Pmc- or Mtr-protected arginine. In the absence of suitable scavengers, this can lead to the formation of O³-sulfo-serine peptides in high yields.

Experimental Protocols

The following is a generalized protocol for the manual incorporation of a standard protected serine derivative, Fmoc-Ser(tBu)-OH, in an Fmoc-SPPS workflow.

Resin Preparation and Swelling

-

Place the desired resin (e.g., Rink Amide or Wang resin, ~0.1 mmol scale) into a fritted reaction vessel.

-

Add N,N-dimethylformamide (DMF, ~5 mL) and agitate gently for 30-60 minutes to swell the resin.

-

Drain the DMF.

Nα-Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (~5 mL) to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times, ~5 mL each) to remove all traces of piperidine.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Amino Acid Coupling

-

In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-4 equivalents relative to resin loading) and a coupling agent activator like HOBt (3-4 eq.) in DMF.

-

Add a coupling reagent such as HBTU (3-4 eq.) and an activation base like DIPEA (6-8 eq.). Note: To minimize racemization, collidine may be used as a substitute for DIPEA.

-

Allow the amino acid to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times, ~5 mL each).

-

Perform a colorimetric test to confirm the completion of the coupling reaction (i.e., absence of free amines). If the reaction is incomplete, the coupling step can be repeated ("double coupling").

Iteration

-

Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.

Final Cleavage and Side-Chain Deprotection

-

After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers to capture reactive cations (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water).

-

Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizing SPPS Workflows and Logic

Standard Fmoc-SPPS Cycle

Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protection Strategy in Fmoc-SPPS

Caption: Orthogonality of Fmoc (base-labile) and side-chain (acid-labile) groups.

Potential Side Reactions at Serine Residues

Caption: Common side reaction pathways originating from serine residues during SPPS.

Conclusion

The selection of an appropriate side-chain protecting group for serine is a critical parameter in the design of a successful SPPS strategy. For most routine applications, the tert-butyl (tBu) group, as part of the well-established Fmoc/tBu methodology, offers a robust and reliable choice. However, for peptides sensitive to strong acids or for the synthesis of protected fragments, the more labile trityl (Trt) group presents a valuable alternative. Furthermore, specialized applications, such as the synthesis of phosphopeptides, require dedicated protecting groups that, while enabling the incorporation of modified residues, may introduce unique side reaction profiles that must be carefully managed. A thorough understanding of the chemistry of these protecting groups and their potential side reactions is essential for researchers, scientists, and drug development professionals to optimize peptide synthesis, ensuring high yields and purity of the final product.

References

Methodological & Application

Application Notes and Protocols for Fmac-Ser(tBu)-OH Coupling in Manual Solid-Phase Peptide Synthesis (SPPS)

Abstract: This document provides detailed application notes and standardized protocols for the coupling of Fmoc-Ser(tBu)-OH in manual solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The protocols herein describe standard coupling methodologies, reagent selection, reaction monitoring, and strategies to mitigate common side reactions such as racemization. Quantitative data is presented in tabular format for easy comparison, and a comprehensive workflow is visualized using a DOT language diagram.

Introduction

The successful incorporation of Fmoc-Ser(tBu)-OH is a critical step in the solid-phase synthesis of numerous biologically active peptides. The tert-butyl (tBu) protecting group on the serine side-chain hydroxyl group prevents side reactions during synthesis and is readily cleaved under strong acidic conditions during the final cleavage step.[1][2] However, the bulky nature of the tBu group can introduce steric hindrance, potentially leading to incomplete coupling reactions.[3] Furthermore, serine residues are susceptible to racemization during the activation step, which can compromise the stereochemical integrity and biological activity of the final peptide.[1][4]

The selection of an appropriate coupling reagent and reaction conditions is therefore paramount to ensure high coupling efficiency and minimize side reactions. This guide outlines standard protocols using common coupling reagents and provides a framework for troubleshooting and optimization.

Data Presentation: Reagent Stoichiometry and Coupling Times

The efficiency of Fmoc-Ser(tBu)-OH coupling is highly dependent on the choice of coupling reagent, base, and reaction time. The following tables summarize common reagent combinations and recommended stoichiometries for a standard 0.1 mmol scale synthesis.

Table 1: Common Coupling Reagent Combinations and Stoichiometry

| Coupling Reagent | Class | Amino Acid (eq.) | Reagent (eq.) | Additive (eq.) | Base (eq.) | Base Type |

| HBTU | Aminium Salt | 3 | 2.9 | HOBt (3) | 6 | DIPEA |

| HATU | Aminium Salt | 3 | 2.9 | - | 6 | DIPEA / Collidine |

| DIC / HOBt | Carbodiimide | 3 | 3 | HOBt (3) | - | - |

| PyBOP | Phosphonium Salt | 3 | 3 | - | 6 | DIPEA |

Data adapted from various sources. Equivalents are relative to the resin loading.

Table 2: Recommended Coupling Times and Monitoring

| Coupling Reagent | Typical Coupling Time (min) | Monitoring Method | Expected Result for Completion |

| HBTU / HOBt | 60 - 120 | Kaiser Test | Negative (beads remain colorless/yellow) |

| HATU | 30 - 60 | Kaiser Test | Negative (beads remain colorless/yellow) |

| DIC / HOBt | 60 - 120 | Kaiser Test | Negative (beads remain colorless/yellow) |

| PyBOP | 60 - 120 | Kaiser Test | Negative (beads remain colorless/yellow) |

Coupling times can be extended for difficult sequences. A positive Kaiser test (blue/purple beads) indicates incomplete coupling, and a second coupling is recommended.

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-Ser(tBu)-OH. These protocols assume a 0.1 mmol scale synthesis.

General Resin Preparation and Fmoc Deprotection

-

Resin Swelling: Place the peptide-resin in a suitable reaction vessel. Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.

-

Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine in DMF solution for 15 minutes to ensure complete Fmoc removal.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue/purple beads) indicates successful deprotection.

Protocol 1: Coupling using HBTU/HOBt

This is a widely used and generally effective protocol.

-

Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Activation: Add DIPEA (6 eq.) to the solution and vortex briefly.

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Monitoring: Perform a Kaiser test to check for completion. If the test is positive, a double coupling may be necessary.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is suitable for difficult couplings where high reactivity is required.

-

Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

-

Activation: Add DIPEA or 2,4,6-collidine (6 eq.) to the solution. Using collidine is recommended to minimize racemization. Allow the solution to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the reaction.

Potential Side Reactions and Mitigation

-

Racemization: Serine is prone to base-catalyzed racemization during activation. The use of N,N-Diisopropylethylamine (DIPEA) can exacerbate this issue.

-

Mitigation: Substitute DIPEA with a weaker, more sterically hindered base such as 2,4,6-collidine. Minimize the pre-activation time before adding the coupling mixture to the resin.

-

-

Incomplete Coupling: Due to the steric bulk of the tBu group, coupling can be sluggish, leading to deletion sequences.

-

Mitigation: Use a more potent coupling reagent like HATU. Perform a double coupling by draining the initial coupling solution, washing with DMF, and adding a fresh batch of activated Fmoc-Ser(tBu)-OH. Increasing the coupling time or temperature can also improve efficiency.

-

-

Guanidinylation: When using aminium-based reagents like HBTU or HATU, using an excess of the coupling reagent relative to the amino acid can lead to the guanidinylation of the free N-terminal amine, effectively capping the peptide chain.

-

Mitigation: Avoid using an excess of the coupling reagent relative to the Fmoc-amino acid.

-

Workflow Visualization

The following diagram illustrates the standard workflow for a single coupling cycle of Fmoc-Ser(tBu)-OH in manual SPPS.

Caption: Manual SPPS workflow for a single Fmoc-Ser(tBu)-OH coupling cycle.

References

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis Using Fmoc-Ser(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-serine) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal protection strategy.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group and is readily cleaved by a mild base, typically piperidine.[1] The tert-butyl (tBu) ether safeguards the hydroxyl side chain of serine and is stable to the basic conditions used for Fmoc deprotection but is easily removed with strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[1] This orthogonality is fundamental to the stepwise elongation of the peptide chain, ensuring high fidelity in the synthesis of complex peptide sequences.[1]

Fmoc-Ser(tBu)-OH is favored for its ability to prevent several side reactions associated with the serine residue. The tBu protecting group minimizes the risk of O-acylation by the activated carboxyl group of the incoming amino acid and reduces the occurrence of β-elimination during the basic Fmoc deprotection step.[2] However, the incorporation of Fmoc-Ser(tBu)-OH is not without its challenges, most notably the potential for racemization, which can be influenced by the choice of coupling reagents and base.

These application notes provide a detailed protocol for the use of Fmoc-Ser(tBu)-OH in automated SPPS, a summary of key quantitative data, and troubleshooting guidelines for common challenges.

Data Presentation

Table 1: Reagents and Conditions for a Standard Automated SPPS Cycle (0.1 mmol scale)

| Step | Reagent/Solvent | Concentration/Equivalents | Duration |

| Resin Swelling | N,N-Dimethylformamide (DMF) | ~10 mL/g of resin | 30-60 minutes |

| Fmoc Deprotection | 20% Piperidine in DMF | 5 mL | 2 x 3-15 minutes |

| Washing | DMF | 7 mL per wash | 5-7 cycles |

| Coupling | |||

| Fmoc-Ser(tBu)-OH | 3-5 equivalents | 0.5 M in DMF | 30-60 minutes |

| Coupling Reagent (e.g., HCTU) | 3-5 equivalents | 0.5 M in DMF | 30-60 minutes |

| Base (e.g., DIPEA or Collidine) | 6-10 equivalents | 2 M in DMF | 30-60 minutes |

| Washing | DMF | 7 mL per wash | 5-7 cycles |

| Capping (Optional) | Acetic Anhydride/DIPEA in DMF | - | 15-30 minutes |

Table 2: Common Cleavage Cocktails for Peptides Containing Ser(tBu)

| Reagent Cocktail | Composition (v/v) | Scavengers | Typical Cleavage Time | Notes |

| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | Phenol, Thioanisole, EDT | 2-3 hours | A standard, robust cleavage cocktail suitable for many peptide sequences. |

| TFA/TIS/Water | TFA (95%), Triisopropylsilane (TIS) (2.5%), Water (2.5%) | TIS | 2-3 hours | A common and effective cocktail, particularly for peptides without sensitive residues like Trp or Met. |

| TFA/DCM | TFA/Dichloromethane (DCM) (1:1) | None (can be added) | 1-2 hours | Milder conditions, may not fully deprotect all side chains. |

Experimental Protocols

Materials and Reagents

-

Fmoc-Ser(tBu)-OH

-

Solid support resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HCTU, HATU, DIC)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), Collidine)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))

-

Cold diethyl ether

-

Automated peptide synthesizer

Automated SPPS Protocol (General Cycle)

This protocol outlines a typical cycle for an automated peptide synthesizer at a 0.1 mmol scale. Parameters may need to be optimized based on the specific peptide sequence and synthesizer model.

-

Resin Loading and Swelling:

-

Load the appropriate resin into the reaction vessel of the automated synthesizer.

-

Initiate a resin swelling protocol, typically involving washing with DMF for 30-60 minutes.

-

-

Fmoc Deprotection:

-

The synthesizer will deliver a 20% piperidine in DMF solution to the reaction vessel.

-

The reaction is typically programmed for two treatments (e.g., 3 minutes followed by 12 minutes) with agitation to ensure complete removal of the Fmoc group.

-

The deprotection solution is drained, and the resin is thoroughly washed with DMF to remove residual piperidine.

-

-

Amino Acid Coupling (Incorporation of Fmoc-Ser(tBu)-OH):

-

A solution of Fmoc-Ser(tBu)-OH (3-5 equivalents) in DMF is delivered to the reaction vessel.

-

Solutions of the coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA or collidine, 6-10 equivalents) are then added.

-

The coupling reaction proceeds with agitation for a programmed time, typically 30-60 minutes.

-

Following the coupling, the reaction solution is drained, and the resin is washed with DMF.

-

-

Chain Elongation:

-

The synthesizer will repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, a terminal Fmoc deprotection cycle is performed.

-

The peptide-resin is then washed with DCM and dried under vacuum.

-

Prepare the appropriate cleavage cocktail (see Table 2). A common choice is Reagent K or a TFA/TIS/Water mixture.

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Cycle Workflow.

Caption: Troubleshooting Common Side Reactions with Serine in SPPS.

Conclusion

The use of Fmoc-Ser(tBu)-OH in automated solid-phase peptide synthesis is a well-established and reliable method for the production of high-quality peptides for research, diagnostics, and therapeutic development. By understanding the underlying chemistry, optimizing reaction conditions, and being aware of potential side reactions and their mitigation strategies, researchers can successfully synthesize complex serine-containing peptides with high fidelity. The protocols and data provided herein serve as a comprehensive guide for the effective application of this essential amino acid derivative in automated SPPS.

References

Optimal TFA Cleavage Cocktail Recipes for Serine-Containing Peptides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful synthesis of serine-containing peptides via solid-phase peptide synthesis (SPPS) is critically dependent on the final cleavage and deprotection step. Trifluoroacetic acid (TFA) is the most common reagent for this process; however, its harsh acidic nature can lead to side reactions involving the hydroxyl group of serine. This document provides detailed application notes and optimized protocols for the TFA-mediated cleavage of serine-containing peptides, focusing on minimizing common side reactions such as O-acylation and O-sulfonation. We present a comparative analysis of various cleavage cocktails and provide quantitative data where available to guide researchers in selecting the optimal conditions for their specific peptide.

Introduction: The Challenges of Cleaving Serine-Containing Peptides

The hydroxyl group of serine is susceptible to several side reactions during TFA cleavage. The primary challenge is the formation of stable carbocations from protecting groups (e.g., tert-butyl from Boc or tBu) and the resin linker, which can alkylate the serine side chain. Additionally, other reactive species generated during deprotection can lead to unwanted modifications.

Key potential side reactions for serine-containing peptides during TFA cleavage include:

-

O-acylation: The esterification of the serine hydroxyl group by TFA, leading to the formation of a trifluoroacetylated peptide. This is more prevalent in anhydrous conditions.

-

O-sulfonation: In peptides also containing arginine protected with sulfonyl-based groups (e.g., Pmc, Mtr, Pbf), reactive sulfonyl species can be generated during cleavage, leading to the sulfonation of the serine hydroxyl group. This side reaction can be significant in the absence of appropriate scavengers.[1]

-

N-O Acyl Shift: Under strong acidic conditions, the peptide backbone can rearrange through an intramolecular transfer of an acyl group from the nitrogen atom of the peptide bond to the oxygen atom of the serine side chain. This is a reversible reaction but can lead to a mixture of products.[2]

The selection of an appropriate cleavage cocktail, containing a mixture of scavengers, is crucial to mitigate these side reactions and ensure high purity and yield of the desired peptide.

Comparative Analysis of TFA Cleavage Cocktails

The optimal TFA cleavage cocktail depends on the other amino acids present in the peptide sequence, particularly those with sensitive side chains like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg).

Table 1: Recommended TFA Cleavage Cocktails for Serine-Containing Peptides

| Cocktail Name | Composition (v/v/v) | Key Scavengers & Rationale | Ideal For | Potential Drawbacks |

| Standard (Reagent T) | 95% TFA / 5% Water | Water: Scavenges tert-butyl cations. | Peptides without other sensitive residues. | Can promote hydrolysis of sensitive esters (e.g., O-acetylated serine).[3] Not sufficient for peptides with Trp, Met, or Cys. |

| TFA/TIS/Water | 95% TFA / 2.5% TIS / 2.5% Water | Triisopropylsilane (TIS): A highly effective scavenger for trityl cations and reduces tert-butyl cations.[4][5] | General-purpose cleavage for peptides containing Trp(Boc), Arg(Pbf). | May not be sufficient to prevent oxidation of Met or side reactions with Cys. |

| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Phenol: Protects Tyr and Trp. Thioanisole: Scavenges benzyl-type cations and reduces Met oxidation. 1,2-Ethanedithiol (EDT): Protects Cys from re-alkylation. | Peptides with multiple sensitive residues (Cys, Met, Trp, Arg). | Highly malodorous due to EDT and thioanisole. Prolonged exposure to EDT can modify Trp. |

| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | Phenol & TIS: Combination provides good scavenging for a variety of protecting groups. | Peptides containing Arg, Tyr, and Trp, but no Cys. | Less effective for peptides containing Cys compared to EDT-containing cocktails. |

| Low-Temperature Cleavage Cocktail | 95% TFA / 5% TIS or 95% TFA / 5% Water | Same as standard cocktails. | Peptides with particularly acid-sensitive modifications on serine (e.g., O-acetylation). | Requires conducting the cleavage at reduced temperatures (e.g., 4°C). |

Experimental Protocols

General Protocol for TFA Cleavage and Deprotection

This protocol provides a general workflow for the cleavage of a peptide from the resin and the removal of side-chain protecting groups.

Workflow Diagram: General TFA Cleavage Protocol

References

- 1. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

Application of Fmoc-Ser(tBu)-OH in the Synthesis of Phosphopeptides: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a ubiquitous post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle control, and apoptosis. The synthesis of phosphopeptides is an indispensable tool for elucidating the mechanisms of these pathways, enabling the study of kinase and phosphatase activity, the development of phospho-specific antibodies, and the investigation of protein-protein interactions mediated by phosphorylation.